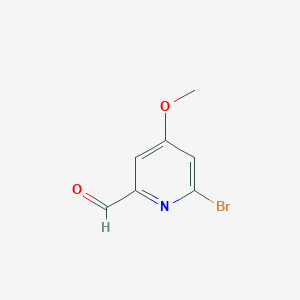
6-Bromo-4-methoxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methoxypicolinaldehyde: is an organic compound that belongs to the class of halogenated heterocyclic aldehydes It is characterized by the presence of a bromine atom at the sixth position and a methoxy group at the fourth position on a picolinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methoxypicolinaldehyde typically involves the bromination of 4-methoxypicolinaldehyde. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly brominating agents may also be considered to comply with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Bromo-4-methoxypicolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids or esters in the presence of a base for Suzuki-Miyaura coupling.
Major Products:
Oxidation: 6-Bromo-4-methoxypicolinic acid.
Reduction: 6-Bromo-4-methoxypicolinalcohol.
Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Bromo-4-methoxypicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the design and synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various applications.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxypicolinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom and methoxy group can also influence the compound’s binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
- 5-Bromo-3-methoxypicolinaldehyde
- 4-Bromo-6-methoxypicolinaldehyde
- 6-Methoxypicolinaldehyde
Comparison: 6-Bromo-4-methoxypicolinaldehyde is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its reactivity and interactions with other molecules. Compared to 5-Bromo-3-methoxypicolinaldehyde, the position of the bromine atom alters the electronic distribution and steric effects, potentially leading to different chemical behaviors and biological activities .
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
6-bromo-4-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-2-5(4-10)9-7(8)3-6/h2-4H,1H3 |
InChI Key |
GZOHBYGYRBYGKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


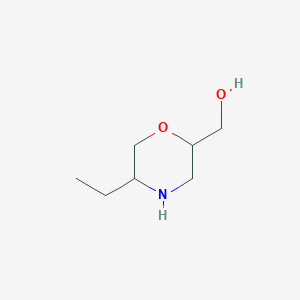
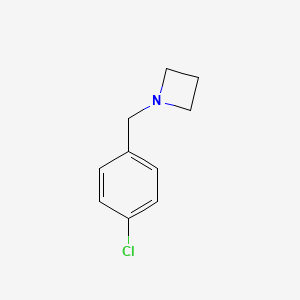
![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)



![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/structure/B13663497.png)
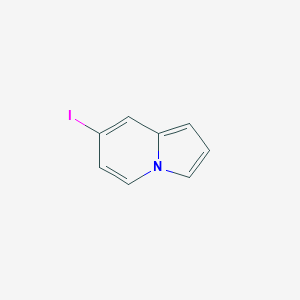
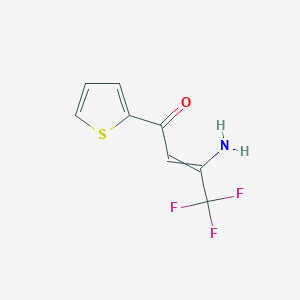
![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)
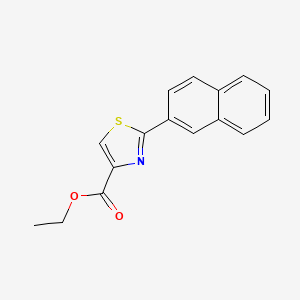

![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
